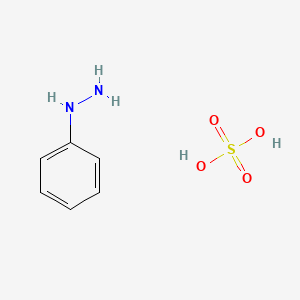
N-(3-methoxypropyl)-2-piperazin-1-ylacetamide
Übersicht
Beschreibung
N-(3-methoxypropyl)-2-piperazin-1-ylacetamide, also known as MPPA, is an organic chemical compound that is used for a variety of scientific applications. It is a member of the piperazine family, and is a white, odorless, crystalline solid. MPPA is a versatile compound that has been studied for its potential uses in the medical, pharmaceutical, and biotechnological industries.
Wissenschaftliche Forschungsanwendungen
Application 1: Radiotherapy Dosimetry
- Specific Scientific Field : Medical Physics
- Summary of the Application : N-(3-methoxypropyl)-2-piperazin-1-ylacetamide (NMPAGAT) is used in the creation of polymer gel dosimeters for radiotherapy . These dosimeters are used for 3-D dose measurements .
- Methods of Application or Experimental Procedures : The NMPAGAT-LiCl dosimeters were irradiated for various doses using a 6 MV medical linear accelerator . A 0.5 Tesla nuclear magnetic resonance (NMR) instrument was used to scan the signal development of the irradiated dosimeters in terms of the spin–spin relaxation rate (R 2 =\u20091/T 2) of hydrogen protons within the water molecule .
- Results or Outcomes : The results show that the R 2 dose–response of NMPAGAT-LiCl gels improved with increasing the concentration of LiCl . The R 2 sensitivity of dosimeter with a concentration of 1000 mM LiCl was 4 times higher than the same gel without LiCl in the range dose–response of 0–4 Gy . In addition, no significant effects were introduced to the LiCl gel formulation by varying the dose rate and photon energy .
Application 2: Temperature-Responsive Materials
- Specific Scientific Field : Material Science
- Summary of the Application : NMPA gels exhibit thermosensitive reentrant swelling behavior in water. This characteristic makes them potentially useful in applications where temperature-responsive materials are required.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the available resources.
- Results or Outcomes : The specific results or outcomes for this application are not detailed in the available resources.
Application 3: Drug Delivery Systems
- Specific Scientific Field : Pharmaceutical Sciences
- Summary of the Application : Controlled radical polymerization methods like nitroxide-mediated polymerization (NMP) and reversible addition–fragmentation chain-transfer polymerization (RAFT) have been employed to polymerize NMPA. These methods are expected to yield polymers with well-defined properties and sharp lower critical solution temperature transitions, which are important for applications in drug delivery systems and responsive materials.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the available resources.
- Results or Outcomes : The specific results or outcomes for this application are not detailed in the available resources.
Application 4: Radiotherapy Dosimetry
- Specific Scientific Field : Medical Physics
- Summary of the Application : Studies on the optical properties of polymerization NMPA polymer gel dosimeters have highlighted their potential in radiotherapy dosimetry. The ionizing radiation-induced polymerization in these gels leads to a change in their optical absorbance, which can be characterized using UV-vis spectrophotometry.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the available resources.
- Results or Outcomes : The specific results or outcomes for this application are not detailed in the available resources.
Application 5: Cancer Hyperthermia Therapy
- Specific Scientific Field : Oncology
- Summary of the Application : NMPA-based polymers have been investigated for their potential applications in cancer hyperthermia therapy.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the available resources.
- Results or Outcomes : The specific results or outcomes for this application are not detailed in the available resources.
Application 6: Magnetically Activated Drug Delivery Systems
- Specific Scientific Field : Pharmaceutical Sciences
- Summary of the Application : NMPA-based polymers have also been investigated for their potential applications in magnetically activated drug delivery systems.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the available resources.
- Results or Outcomes : The specific results or outcomes for this application are not detailed in the available resources.
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-2-piperazin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-15-8-2-3-12-10(14)9-13-6-4-11-5-7-13/h11H,2-9H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDJHEJJJKWIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901269800 | |
| Record name | N-(3-Methoxypropyl)-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-2-piperazin-1-ylacetamide | |
CAS RN |
871217-92-4 | |
| Record name | N-(3-Methoxypropyl)-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871217-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Methoxypropyl)-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2E)-4-{2-[(4-tert-butylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1368159.png)
![(E)-4-[2-[4-(cyclohexanecarbonylamino)benzoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1368160.png)





![(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid](/img/structure/B1368175.png)



![[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B1368184.png)